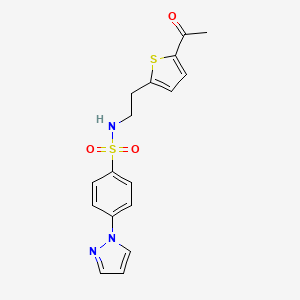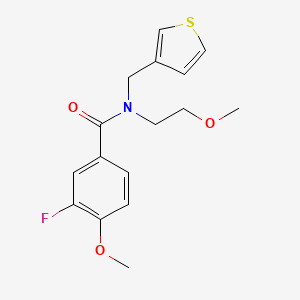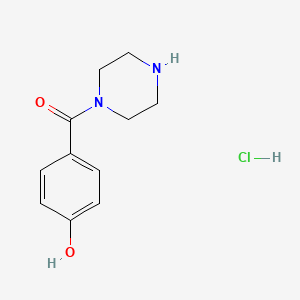
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, commonly referred to as APBS, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. APBS is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2). This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of APBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. APBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and survival. APBS has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling and are often dysregulated in cancer and other diseases.
Biochemical and Physiological Effects:
APBS has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the modulation of the immune response. APBS has also been shown to inhibit the production of inflammatory cytokines and to reduce the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APBS has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, APBS also has some limitations, including its poor solubility in water and its potential for off-target effects due to its broad mechanism of action.
Direcciones Futuras
There are several future directions for research on APBS, including the development of more efficient methods of synthesis, the identification of its molecular targets and signaling pathways, and the optimization of its pharmacological properties for clinical use. Other potential directions for research include the investigation of APBS in combination with other drugs or therapies, and the exploration of its potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
Métodos De Síntesis
APBS can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-thiophenecarboxylic acid with 1,2-dibromoethane to form 2-(5-acetylthiophen-2-yl)ethyl bromide. This intermediate product is then reacted with 4-aminobenzenesulfonamide and 1H-pyrazole to produce APBS. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and solvent-free conditions.
Aplicaciones Científicas De Investigación
APBS has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, APBS has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Inflammation and autoimmune disorders have also been targeted by APBS due to its ability to inhibit the production of inflammatory cytokines and modulate the immune response.
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13(21)17-8-5-15(24-17)9-11-19-25(22,23)16-6-3-14(4-7-16)20-12-2-10-18-20/h2-8,10,12,19H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGCRUYQLXBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)

![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)
![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)
